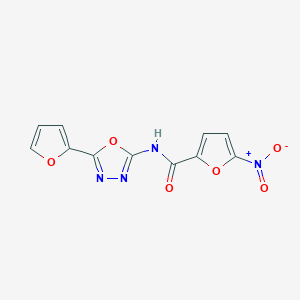

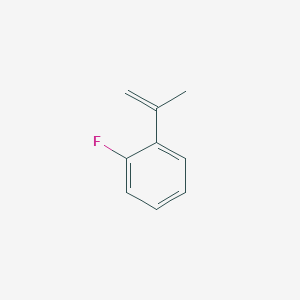

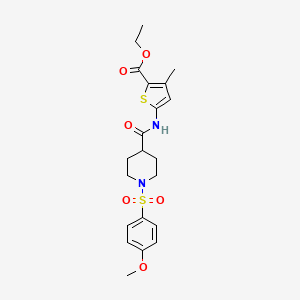

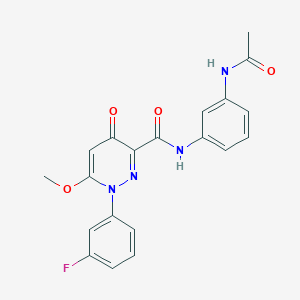

![molecular formula C10H15NO B2731273 Methyl[2-(4-methylphenoxy)ethyl]amine CAS No. 625437-29-8](/img/structure/B2731273.png)

Methyl[2-(4-methylphenoxy)ethyl]amine

説明

“Methyl[2-(4-methylphenoxy)ethyl]amine” is an organic compound . It is also known as 4-Methoxyphenethylamine . The molecular formula of this compound is C10H15NO .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One of the synthesized phenoxy amines is N,N-dimethyl-2-(4-methylphenoxy)ethylamine . In this molecule, protons bound to the methyl group in the ring exhibit a chemical shift δ = 2.06 and protons from methyl groups bonded with nitrogen have a chemical shift δ = 2.10 . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Molecular Structure Analysis

The nitrogen atom in most amines is sp3 hybridized. Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines undergo a variety of chemical reactions. They can be alkylated, acylated, and halogenated . They can also undergo reactions involving alkyl groups: SN2 reactions of alkyl halides, ammonia, and other amines .科学的研究の応用

Antioxidant Properties and Biochemical Reactions

Methyl[2-(4-methylphenoxy)ethyl]amine may be explored in studies for its potential antioxidant properties, as analogous structures have been studied for their abilities to scavenge free radicals, interact with various biochemical pathways, and contribute to the mitigation of oxidative stress in biological systems. Research into similar compounds has shown that phenolic structures, to which this compound is related, exhibit significant antioxidant capacities. This is critical in the prevention of oxidative stress-related diseases and could have applications in developing therapeutic agents or dietary supplements aimed at enhancing antioxidant defense mechanisms in humans (Huang, Ou, & Prior, 2005).

Environmental Toxicology and Biodegradation

Investigations into the environmental fate and biodegradation of chemical compounds similar to this compound contribute to our understanding of their potential environmental impacts. These studies focus on the persistence, mobility, and transformation of such compounds in various environmental matrices, including water, soil, and air. Understanding the environmental toxicology of these compounds is crucial for assessing their ecological risks and for developing strategies to mitigate their presence in the environment. The review by Ying, Williams, and Kookana (2002) on the environmental fate of alkylphenols and their ethoxylates offers insights into the methodologies and approaches that could be applicable to studying this compound (Ying, Williams, & Kookana, 2002).

Role in Food Science and Safety

In food science, the study of compounds like this compound is significant in understanding their formation, occurrence, and implications on food safety and quality. Research into biogenic amines, for instance, highlights the importance of detecting and quantifying such compounds in foodstuffs due to their potential toxicological effects. Analytical methods and regulatory standards developed for biogenic amines could be adapted for this compound to ensure food safety and public health (Önal, 2007).

Pharmacological Research

The exploration of this compound in pharmacological research could revolve around its potential therapeutic effects. Compounds with similar chemical structures have been studied for their anti-inflammatory, analgesic, and antispasmodic properties. Research into the molecular mechanisms of action, pharmacokinetics, and pharmacodynamics of these compounds is essential for developing new drugs and therapeutic agents. The comprehensive review of thymol's pharmacological properties by Nagoor Meeran et al. (2017) suggests a framework for investigating this compound in a pharmacological context (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Safety and Hazards

特性

IUPAC Name |

N-methyl-2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRIBHSVYMOUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

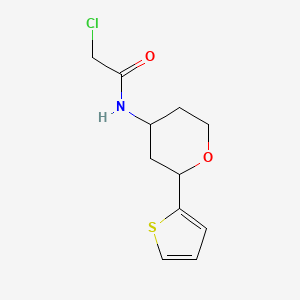

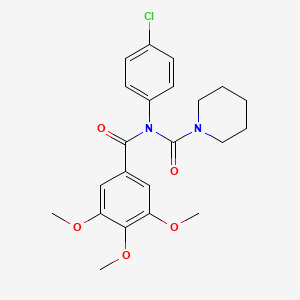

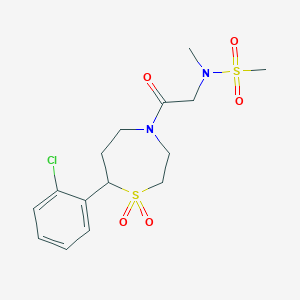

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)